molecular formula C8H7NaO3 B8398330 Sodium cresolate

Sodium cresolate

Cat. No. B8398330
M. Wt: 174.13 g/mol
InChI Key: WHQZPTTYEYXMIZ-UHFFFAOYSA-M
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Patent
US04036873

Procedure details

A five liter flask was equipped with a stirrer, thermometer dropping funnel, heating mantle, Dean-Stark trap and a reflux condenser. 329 grams of a 48.6% aqueous solution of NaOH was added to the flask along with 2000 ml of a 4:1 mixture of xylene and 2-ethyl-1-hexanol. 433 grams of commercial cresol (99.4% pure) was slowly added. The batch was heated to reflux to collect the water. The product was a solution of sodium cresolate:xylene-2-ethyl-1-hexanol mixture.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
433 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+:2].C(C(CCCC)[CH2:6][OH:7])C.[C:12]1([CH3:19])[C:17]([OH:18])=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C(C)=CC=CC=1>[C:12]1([CH3:19])[C:13]([C:6]([O-:7])=[O:1])=[CH:14][CH:15]=[CH:16][C:17]=1[OH:18].[Na+:2] |f:0.1,5.6|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
433 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A five liter flask was equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle, Dean-Stark trap and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The batch was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to collect the water

Outcomes

Product
Name
Type
Smiles
C=1(C(=CC=CC1O)C(=O)[O-])C.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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